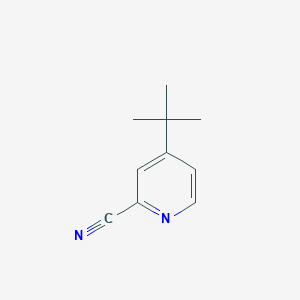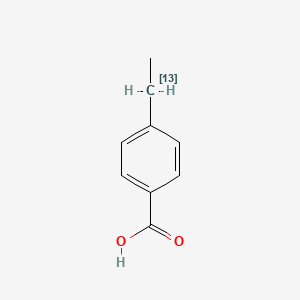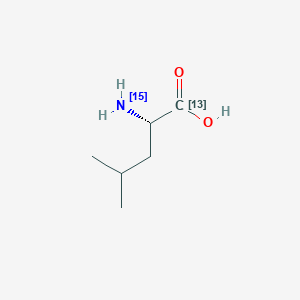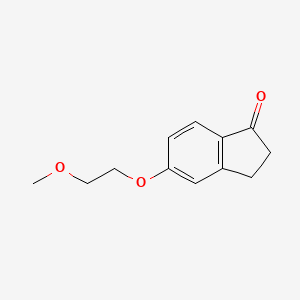
4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-carboxylic acid
Vue d'ensemble
Description
4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-carboxylic acid (4-DMTPCA) is an organic compound that is found in various plant species, as well as in some fungi. It is a member of the class of compounds known as tetrahydropyran-4-carboxylic acids, which are known for their potential applications in medicine and biotechnology. This compound has been studied for its potential use as a therapeutic agent, and has been shown to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Asymmetric Ligands and Complexes
Research by Olguín and Brooker (2011) developed synthetic methodologies for generating 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, leading to the production of compounds like dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. These compounds are pivotal in accessing new, asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety, which further facilitates the synthesis of mixed metal polynuclear complexes, showcasing their utility in coordination chemistry and potentially catalysis (Olguín & Brooker, 2011).
Structural and Spectral Investigations
A study conducted by Viveka et al. (2016) focused on the experimental and theoretical examination of a biologically significant pyrazole-4-carboxylic acid derivative, demonstrating the compound's characterization through various spectroscopic techniques and X-ray diffraction. The research provides insights into the compound's structural properties, contributing to the understanding of its potential applications in material science and molecular engineering (Viveka et al., 2016).
Corrosion Inhibition
Emregül and Hayvalı (2006) explored the corrosion inhibition properties of a Schiff base derived from phenazone and vanillin, which shares structural similarities with the target compound. This research highlights the potential application of such compounds in protecting metals from corrosion, particularly in acidic environments, indicating their relevance in materials science and industrial applications (Emregül & Hayvalı, 2006).
Molecular Conformation and Hydrogen Bonding
Research by Asma et al. (2018) on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, including compounds with structural motifs similar to the target compound, explored their molecular conformation and hydrogen bonding patterns. This study contributes to the understanding of molecular interactions and the design of molecular frameworks, which are crucial in the development of new materials and pharmaceuticals (Asma et al., 2018).
Optical Properties and Material Science
El-Ghamaz et al. (2017) synthesized antipyrine derivatives, including those related to the target compound, and studied their thin films' optical properties. The findings have implications for the development of advanced materials with specific optical characteristics, relevant in electronics and photonics (El-Ghamaz et al., 2017).
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)14(13(15)16)3-5-17-6-4-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKJYQYCCVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCOCC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594457 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919017-08-6 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





pentanoic acid;hydrate](/img/structure/B1626925.png)




![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)
![4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1626935.png)
methanol](/img/structure/B1626937.png)



